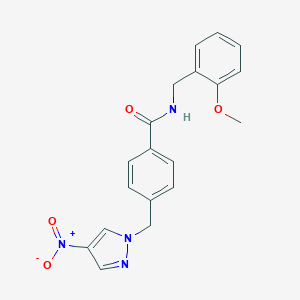
4-chloro-N-(2-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as CCMI and has been studied extensively for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of CCMI involves its ability to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, CCMI targets the enzyme histone deacetylase (HDAC), which is responsible for the regulation of gene expression. By inhibiting HDAC, CCMI can alter the expression of certain genes that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
CCMI has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, CCMI has also been shown to have anti-inflammatory and neuroprotective effects. CCMI has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, CCMI has been shown to protect neurons from oxidative stress, which is a major contributor to the development of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CCMI is its high purity and yield, which makes it an ideal compound for use in lab experiments. Additionally, CCMI has been extensively studied and its mechanism of action is well understood, which makes it an ideal compound for use in scientific research. However, one of the limitations of CCMI is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of CCMI. One area of research is the development of new synthesis methods that can increase the yield and purity of CCMI. Additionally, the potential applications of CCMI in the treatment of other diseases such as inflammation and neurodegenerative diseases are areas of interest for future research. Finally, the development of new derivatives of CCMI that have improved solubility and bioavailability is another area of interest for future research.
Métodos De Síntesis
The synthesis of CCMI involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to yield the final product, CCMI. This synthesis method has been optimized to yield high purity and yield of CCMI.
Aplicaciones Científicas De Investigación
CCMI has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CCMI is in the field of cancer research. CCMI has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. In addition to its anti-cancer properties, CCMI has also been studied for its potential applications in the treatment of other diseases such as Alzheimer's disease and inflammation.
Propiedades
Nombre del producto |
4-chloro-N-(2-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C12H11Cl2N3O |
Peso molecular |
284.14 g/mol |
Nombre IUPAC |
4-chloro-N-[(2-chlorophenyl)methyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11Cl2N3O/c1-17-11(10(14)7-16-17)12(18)15-6-8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3,(H,15,18) |
Clave InChI |
WUFVAUVGOTZSIE-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CC=C2Cl |
SMILES canónico |
CN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)
![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)

![4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B213679.png)


![N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213684.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B213686.png)
![5-[(4-fluorophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B213687.png)